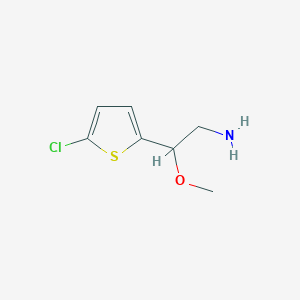

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPFBNBOHDWZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via N-Benzyl Thiazolinyl-2-methoxyethyl Amine Intermediate

One patented method (CN103936599A) describes a multi-step process starting from a protected intermediate, N-benzyl thiazolinyl-2-methoxyethyl amine, which undergoes acid-mediated deprotection and subsequent purification to yield 2-methoxyethyl amine, a key precursor for the target compound.

Step 1: Acid Deprotection

- Acid solution (molar ratio 1.2–2:1 relative to intermediate) is added dropwise to a benzole solution containing the intermediate and a deprotection base.

- Reaction at room temperature for 0.5–3 hours.

- Result: Formation of 2-methoxyethyl amine hydrochloride aqueous solution.

Step 2: Azeotropic Dehydration

- The hydrochloride solution is mixed with a second benzole solution (volume ratio 1–5 times aqueous phase).

- Heated to 80–145 °C for 10–18 hours to remove water azeotropically.

Step 3: Alkali Treatment and Purification

- Organic solvent dissolution followed by addition of alkali reagent (molar ratio 2–5:1 relative to thanomin).

- Reaction at room temperature for 8–20 hours to generate free 2-methoxyethyl amine.

- Final product obtained by distillation, collecting fraction boiling at 82–85 °C.

- Yield: 56–84%, Purity >99.7%, Water content <0.2%.

This method is notable for its high purity and moderate to good yield, with careful control of reaction conditions to minimize impurities and residual water.

Data Table Summarizing Preparation Parameters

| Step | Conditions/Parameters | Outcome/Yield | Notes |

|---|---|---|---|

| Acid deprotection | Acid solution (1.2–2:1 mol ratio), room temp, 0.5–3 h | 2-methoxyethyl amine hydrochloride aqueous solution | Controlled dropwise addition critical |

| Azeotropic dehydration | Benzole solvent (1–5x volume), 80–145 °C, 10–18 h | Dehydrated amine solution | Long dehydration to reduce water |

| Alkali treatment & purification | Alkali reagent (2–5:1 mol ratio), room temp, 8–20 h | Free 2-methoxyethyl amine, 56–84% yield, >99.7% purity | Distillation at 82–85 °C collects product |

| Coupling with 5-chlorothiophene | Not explicitly detailed; likely lithiation or substitution | Not reported | Requires further optimization |

Research Findings and Analysis

- The patented method for 2-methoxyethyl amine preparation is robust, yielding high purity material suitable for further functionalization.

- The coupling of the 5-chlorothiophene moiety likely involves organometallic intermediates or nucleophilic substitution, common in heterocyclic chemistry, but lacks detailed public protocols.

- Analytical data such as NMR, purity assessment, and water content control are critical for ensuring the quality of the final amine compound.

- Computational and SAR studies on related thiophene-amine compounds suggest the importance of precise substitution patterns for biological activity, indirectly emphasizing the need for controlled synthetic methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for further modifications that can lead to the development of new materials with enhanced properties. The synthesis typically involves halogenation and other organic reactions to introduce functional groups that can enhance reactivity and selectivity in subsequent chemical reactions.

Biology

Research has indicated that 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against several fungal strains, including Candida albicans, indicating potential as an antifungal agent comparable to established drugs like miconazole and ketoconazole.

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, making it a candidate for therapeutic applications in inflammatory conditions.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for designing new therapeutic agents. Notably, it has shown promise in modulating pathways critical for cancer progression and inflammation.

Industry

The compound is utilized in the production of organic semiconductors and advanced materials due to its electronic properties derived from the thiophene structure. Its application in materials science is bolstered by its stability and ease of modification.

Antifungal Activity

A significant study demonstrated the antifungal properties of related compounds, revealing that modifications to the thiophene ring can enhance efficacy against fungal pathogens. For instance, compounds with additional halogen substitutions showed improved interactions with fungal membranes, leading to increased permeability and cell death.

Case Study Summary

A detailed analysis of derivatives indicated that structural modifications could significantly impact biological activity. For example, enhancing lipophilicity or introducing electron-withdrawing groups can improve binding affinity to biological targets.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Effective against Candida albicans | Study on antifungal properties |

| Anti-inflammatory | Potential therapeutic agent | Inflammatory response studies |

| Cytotoxicity | Induces cell death in cancer cells | Cancer research findings |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies have shown that the compound can effectively bind to serine proteases, which play crucial roles in physiological processes such as inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine

- CAS Number : 1250927-84-4

- Molecular Formula: C₇H₁₀ClNOS

- Molecular Weight : 191.68 g/mol

- Purity : ≥95% (as supplied by Combi-Blocks Inc.)

Structural Features :

The compound consists of a chlorinated thiophene ring (5-chlorothiophen-2-yl) attached to a methoxy-substituted ethanamine backbone. The chlorine atom introduces electron-withdrawing effects, while the methoxy group enhances polarity, influencing solubility and reactivity .

Applications :

Primarily used in organic synthesis, particularly in the preparation of Schiff bases and heterocyclic ligands. For example, it reacts with aldehydes/ketones to form imine derivatives, which are relevant in medicinal chemistry and materials science .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Electronic and Reactivity Comparisons

- Chlorothiophene vs. Chlorophenyl: The chlorothiophene ring (in the target compound) provides stronger electron-withdrawing effects compared to chlorophenyl (in 2-(3-chlorophenyl)-2-methoxyethan-1-amine), enhancing electrophilic reactivity in substitution reactions .

Methoxy Group Impact :

- Amine Reactivity: The primary amine in the target compound facilitates Schiff base formation (e.g., with 5-chlorothiophen-2-yl ethanone) at 80–90% yields . In contrast, methylamine derivatives (e.g., (5-chlorothiophen-2-ylmethyl)-methyl-amine) show reduced nucleophilicity due to steric hindrance .

Commercial Availability and Handling

- The target compound is listed by Combi-Blocks Inc. (HF-1336) but may face temporary stock shortages .

- Safety data for analogues like (5-chlorothiophen-2-ylmethyl)-methyl-amine emphasize standard amine-handling protocols (e.g., use of PPE, proper ventilation) .

Research Findings and Key Observations

Schiff Base Formation : The target compound outperforms methylamine derivatives in reaction yields due to its unhindered primary amine group .

Heterocycle Impact : Chlorothiophene-containing compounds exhibit superior electronic properties for drug design compared to furan or phenyl analogues .

Synthetic Flexibility : Methoxy-ethanamine derivatives serve as versatile intermediates for diversifying pharmacological scaffolds, as seen in FFAR modulator synthesis .

Biological Activity

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against various fungal strains, similar to established antifungal agents .

- Anti-inflammatory Properties : There is evidence suggesting that it may serve as a therapeutic agent for inflammatory conditions .

Antifungal Activity

A significant study evaluated the antifungal properties of a related compound, demonstrating efficacy against Candida albicans. The results indicated that the compound exhibited fungicidal activity comparable to miconazole and ketoconazole, particularly when administered orally .

Case Study Summary

A detailed analysis of the compound's derivatives indicated that modifications in the thiophene ring could enhance antifungal potency. For instance, compounds with additional halogen substitutions showed improved interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Effective against Candida albicans | |

| Anti-inflammatory | Potential therapeutic agent | |

| Cytotoxicity | Induces cell death in cancer cells |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed that the compound could effectively bind to serine proteases, which are crucial in various physiological processes including inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine?

- Methodological Answer : The compound can be synthesized via catalytic multicomponent reactions. For example, Bi(OTf)₃ and Fe(ClO₄)₃ catalysts in methanol have been used to synthesize structurally similar chloro-thiophene derivatives through condensation of amines, aldehydes, and heterocyclic components. Reaction optimization includes adjusting molar ratios (e.g., 1:1:1 for amine:aldehyde:thiophene) and refluxing at 60–80°C for 6–12 hours .

- Example Table :

| Catalyst System | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|

| Bi(OTf)₃/Fe(ClO₄)₃ | Methanol | 60–80 | 55–70 |

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer :

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve bond angles, dihedrals, and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (δ 2.8–3.2 ppm for methoxy protons, δ 6.5–7.2 ppm for thiophene protons), mass spectrometry (ESI-MS for molecular ion [M+H]⁺), and FT-IR (C-Cl stretch at ~650 cm⁻¹) .

- Example NMR Data :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.25–3.40 | Singlet | 3H |

| Thiophene (Cl-substituted) | 6.75–7.10 | Doublet | 2H |

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, particularly in scalable synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂ or AlCl₃) to improve regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Example Optimization Parameters :

| Parameter | Tested Range | Optimal Value | Yield Improvement (%) |

|---|---|---|---|

| Catalyst Loading | 5–15 mol% | 10 mol% | +12 |

| Reaction Time | 4–24 h | 8 h | +18 |

Q. How should researchers address contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations using Gaussian or ORCA).

- Sample Purity : Re-crystallize the compound and re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Interlaboratory Collaboration : Share raw data (FID files) for independent verification .

Q. What computational approaches predict the compound’s bioactivity or receptor interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT₃ or D₂), leveraging structural analogs from pharmacophore databases .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity.

- Example Docking Results :

| Target Receptor | Binding Affinity (kcal/mol) | Key Residues |

|---|---|---|

| 5-HT₃ | -8.2 | Trp183, Tyr234 |

| D₂ | -7.6 | Asp114, Phe389 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.